(S)-tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate
Description
(S)-tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate (CAS: 1201923-48-9) is a chiral carbamate derivative with a molecular formula of C₂₂H₂₃FN₂O₄ and a molecular weight of 398.43 g/mol . Its structure features a tert-butyl carbamate group, a 1,3-dioxoisoindolin-2-yl moiety, and a 3-fluorophenyl substituent on a propan-2-yl backbone. The compound is primarily used in pharmaceutical research and development, particularly in the synthesis of enantiomerically pure intermediates . Its purity (95%) and stereochemical specificity make it valuable for studying structure-activity relationships in drug candidates .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-(3-fluorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-22(2,3)29-21(28)24-16(12-14-7-6-8-15(23)11-14)13-25-19(26)17-9-4-5-10-18(17)20(25)27/h4-11,16H,12-13H2,1-3H3,(H,24,28)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQAEDUMDUDFGX-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of phthalic anhydride with an appropriate amine to form the 1,3-dioxoisoindolin core. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases, given its structural complexity and potential biological activity.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as tert-butyl carbamate groups and aromatic substituents, but differ in functional groups, stereochemistry, or substitution patterns. These differences significantly influence their physicochemical properties and applications.
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS: 1426129-50-1)
- Structure : R-configuration, biphenyl-4-yl group, and hydroxyl (-OH) substituent.
- Molecular Formula: C₂₀H₂₄NO₃ .
- The hydroxyl group increases polarity, enhancing hydrogen-bonding interactions, unlike the electron-withdrawing 1,3-dioxoisoindolin-2-yl group in the target .
- Applications : Used in asymmetric synthesis for chiral resolution studies .
(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS: 944470-56-8)
- Structure : S-configuration, 3-fluorophenyl group, and hydroxyl (-OH) substituent.
- Molecular Formula: C₁₄H₂₀FNO₃; Molecular Weight: 269.31 g/mol .
- Key Differences :
- Applications : Intermediate for fluorinated bioactive molecules .
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS: 155836-47-8)
- Structure : S-configuration, diphenyl groups, and hydroxyl (-OH) substituent.
- Molecular Formula: C₂₀H₂₄NO₃ .
- Key Differences: The diphenyl substituents increase hydrophobicity and steric hindrance, contrasting with the mono-fluorophenyl and dioxoisoindolinyl groups in the target . Lacks the electron-deficient 1,3-dioxoisoindolin-2-yl ring, altering electronic properties and stability .
- Applications : Utilized in chiral ligand design for catalysis .
(S)-tert-Butyl (3-(2,4-dioxopentan-3-yl)-7-fluoro-1-methyl-2-oxoindolin-3-yl)carbamate
- Structure : S-configuration, 7-fluoro-1-methyl-2-oxoindolin-3-yl group, and 2,4-dioxopentan-3-yl substituent.
- Key Differences: The 2-oxoindolinyl and dioxopentanoyl groups introduce multiple hydrogen-bond acceptors, enhancing binding affinity in enzyme inhibition assays compared to the target compound . Increased complexity due to the fused indole ring system .
- Applications : Investigated in kinase inhibitor development .
Comparative Data Table
Key Findings and Implications
- Stereochemical Influence : The S-configuration in all compounds ensures enantioselectivity in synthetic pathways, critical for drug development .
- Solubility and Bioavailability : Hydroxyl-containing analogs (e.g., CAS 944470-56-8) exhibit higher aqueous solubility, whereas the target compound’s dioxoisoindolinyl group may improve membrane permeability .
Biological Activity
(S)-tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tert-butyl group, an isoindoline moiety, and a fluorophenyl group. The molecular formula is , and it possesses unique stereochemical properties that may influence its biological activity.
Research indicates that the compound may interact with various biological targets, including enzymes involved in inflammation and cancer progression. The presence of the dioxoisoindoline structure suggests potential interactions with cysteine residues in target proteins, which could lead to inhibition of specific enzymatic activities.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Protease Inhibition : Studies have shown that compounds with similar structures exhibit significant inhibition of SARS-CoV 3CL protease, suggesting that (S)-tert-butyl carbamate derivatives might also display protease inhibitory activity. For instance, related compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against viral proteases .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 25a | SARS-CoV 3CL | 0.0041 |
| 25b | SARS-CoV 3CL | 5.9 |
| 25c | SARS-CoV 3CL | 0.46 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through its effects on cytokine release in macrophages. Similar compounds have shown the ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, which is critical in the inflammatory response .
Case Studies
- In Vitro Studies : In a study examining various carbamate derivatives, (S)-tert-butyl carbamate was found to inhibit key inflammatory pathways effectively. The results indicated a concentration-dependent reduction in cytokine levels.
- In Vivo Models : Preliminary animal studies suggested that administration of the compound could reduce tumor growth in xenograft models, likely due to its inhibitory effects on angiogenesis and inflammation.
Q & A
Q. What are the key steps in synthesizing (S)-tert-butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate, and how is the reaction progress monitored?
The synthesis typically involves multi-step organic reactions under controlled conditions:
- Step 1 : Introduction of the 1,3-dioxoisoindolin-2-yl group via nucleophilic substitution or coupling reactions.
- Step 2 : Protection of the amine group using tert-butyl carbamate under inert atmosphere (e.g., nitrogen) to prevent oxidation .
- Step 3 : Purification via column chromatography or recrystallization.
Q. Analytical Monitoring :
- Thin-Layer Chromatography (TLC) tracks intermediate formation.
- High-Performance Liquid Chromatography (HPLC) ensures final product purity (>95%) .
- Nuclear Magnetic Resonance (NMR) confirms stereochemistry and structural integrity (e.g., δ 3.18–2.97 ppm for -CH2-NH-C=O in carbamates) .
Q. What analytical techniques are critical for confirming the compound’s purity and structural identity?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at δ 1.4 ppm; fluorophenyl aromatic signals) .
- Infrared Spectroscopy (IR) : Detects carbamate C=O stretching (~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Chiral HPLC : Ensures enantiomeric excess (>99%) for the (S)-configured stereocenter .
Q. How should researchers handle stability and storage of this compound given its structural complexity?
- Storage : Under inert gas (argon) at -20°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group .
- Stability Testing : Accelerated degradation studies in solvents (e.g., DMSO, methanol) at 25°C/60% RH for 48 hours, monitored via HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized for the tert-butyl carbamate protection step?
Methodological Approach :
- Solvent Selection : Chloroform or dichloromethane enhances carbamate formation due to low polarity .
- Catalysis : Triethylamine (2 eq.) as a base improves nucleophilic attack efficiency .
- Time Optimization : Extended stirring (18 hours vs. 3 hours) increases yields from 15% to 33% in analogous carbamate syntheses .
Example Table : Reaction Conditions vs. Yield
| Reaction Time (h) | Solvent | Base | Yield (%) |
|---|---|---|---|
| 3 | Chloroform | Triethylamine | 15 |
| 18 | Chloroform | Triethylamine | 33 |
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to viral proteases or cholinesterases, leveraging the fluorophenyl moiety’s hydrophobic interactions .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, focusing on hydrogen bonds with catalytic residues .
- QSAR Models : Correlate substituent effects (e.g., 3-fluorophenyl vs. biphenyl) with inhibitory activity .
Q. How do researchers resolve contradictions in biological activity data across studies?
Case Study : Discrepancies in IC50 values for carbamate derivatives may arise from:
- Assay Variability : Differences in enzyme sources (e.g., human vs. bacterial cholinesterase) .
- Stereochemical Purity : Impure enantiomers skew dose-response curves; validate via chiral HPLC .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
Q. Mitigation Strategy :
Replicate assays in triplicate across independent labs.
Standardize enzyme sources and buffer conditions (pH 7.4, 25°C).
Confirm compound integrity post-assay via LC-MS .
Safety and Environmental Considerations
Q. What safety protocols are recommended given limited toxicological data?
- PPE : Nitrile gloves, lab coat, and safety goggles during handling .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Absorb with silica gel, collect in sealed containers, and dispose as hazardous waste .
Note : Acute toxicity data are unavailable; assume LD50 < 500 mg/kg (Category 4) per precautionary principles .
Comparative Structural Analysis
Q. How does the 3-fluorophenyl substituent influence reactivity compared to non-fluorinated analogs?
Key Observations :
- Electron-Withdrawing Effect : Fluorine enhances electrophilic reactivity at the para-position, facilitating cross-coupling reactions .
- Metabolic Stability : Fluorination reduces oxidative degradation in hepatic microsomal assays (t1/2 increased by 2x vs. phenyl analogs) .
Table : Substituent Effects on Reactivity
| Substituent | Reaction Rate (k, s⁻¹) | Metabolic t1/2 (h) |
|---|---|---|
| 3-Fluorophenyl | 0.45 | 6.2 |
| Phenyl | 0.32 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
